Cas no 941987-73-1 (N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide)

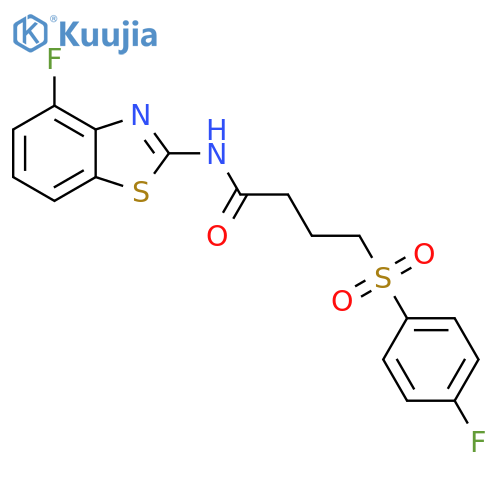

941987-73-1 structure

商品名:N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide

CAS番号:941987-73-1

MF:C17H14F2N2O3S2

メガワット:396.431468486786

CID:5502920

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide 化学的及び物理的性質

名前と識別子

-

- N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide

- N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide

-

- インチ: 1S/C17H14F2N2O3S2/c18-11-6-8-12(9-7-11)26(23,24)10-2-5-15(22)20-17-21-16-13(19)3-1-4-14(16)25-17/h1,3-4,6-9H,2,5,10H2,(H,20,21,22)

- InChIKey: ZFPLLDOMWHYCOG-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NC2=C(F)C=CC=C2S1)(=O)CCCS(C1=CC=C(F)C=C1)(=O)=O

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2815-0474-2mg |

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide |

941987-73-1 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2815-0474-4mg |

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide |

941987-73-1 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2815-0474-5mg |

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide |

941987-73-1 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2815-0474-25mg |

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide |

941987-73-1 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2815-0474-75mg |

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide |

941987-73-1 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2815-0474-20μmol |

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide |

941987-73-1 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2815-0474-1mg |

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide |

941987-73-1 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2815-0474-3mg |

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide |

941987-73-1 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2815-0474-30mg |

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide |

941987-73-1 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2815-0474-15mg |

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide |

941987-73-1 | 90%+ | 15mg |

$89.0 | 2023-05-16 |

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide 関連文献

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

941987-73-1 (N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide) 関連製品

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量